molecular formula C21H14N2O B8458261 4-(3-Phenyl-1,5-naphthyridin-2-yl)benzaldehyde

4-(3-Phenyl-1,5-naphthyridin-2-yl)benzaldehyde

Cat. No.: B8458261
M. Wt: 310.3 g/mol
InChI Key: RWVSSPKVCGRBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Phenyl-1,5-naphthyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C21H14N2O and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

4-(3-phenyl-1,5-naphthyridin-2-yl)benzaldehyde

InChI

InChI=1S/C21H14N2O/c24-14-15-8-10-17(11-9-15)21-18(16-5-2-1-3-6-16)13-20-19(23-21)7-4-12-22-20/h1-14H

InChI Key

RWVSSPKVCGRBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)N=C2C4=CC=C(C=C4)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-phenyl-1,5-naphthyridine (3-5; 103 mg, 0.43 mmole), 4-formylphenylboronic acid (77 mg, 0.51 mmole), KF (82 mg, 1.4 mmole), and Pd(PtBu3)2 (11 mg, 0.02 mmole) were combined in dry dioxane (2.5 mL). The mixture was degassed (3× pump/N2) then heated to reflux. After 18 hr the mixture was cooled to RT. 4-Formylphenylboronic acid (77 mg, 0.51 mmole), KF (82 mg, L 1.4 mmole), and Pd(PtBu3)2 (11 mg, 0.02 mmole) were added. The mixture was degassed (3× pump/N2) then heated to reflux. After 6 hr the mixture was cooled, diluted with saturated NaHCO3, and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated. Flash column (20% EtOAc/CHCl3) gave the title compound (3-6) as a pale yellow gum: 1H-NMR (500 MHz, CDCl3) δ 10.03 (s, 1H), 9.05 (bs, 1H), 8.48 (m, 2H), 7.82 (dd, J=1.47 and 5.13 Hz, 2H), 7.71 (m, 1H), 7.63 (d, J=8.06 Hz, 2H), 7.36-7.27 (m, 5H).
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two
Name
Quantity
82 mg
Type
reactant
Reaction Step Three
Quantity
77 mg
Type
reactant
Reaction Step Four
Name
Quantity
82 mg
Type
reactant
Reaction Step Four
Quantity
11 mg
Type
catalyst
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Quantity
11 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.